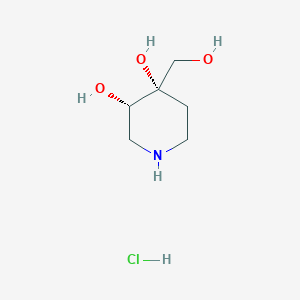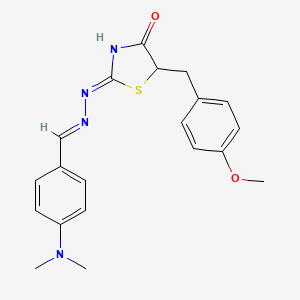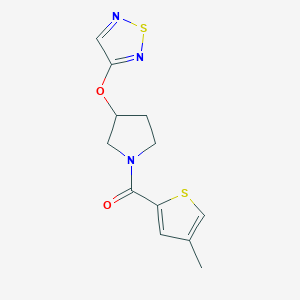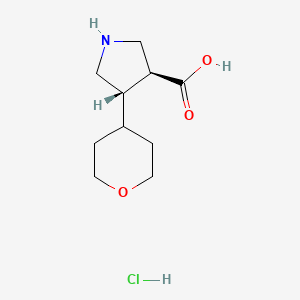
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride, also known as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (PDMP), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PDMP is a potent inhibitor of glucosylceramide synthase, an enzyme that plays a crucial role in the synthesis of glycosphingolipids.
Aplicaciones Científicas De Investigación
Metabolic Activity in Obese Rats
A study by Massicot, Steiner, and Godfroid (1985) demonstrated that chronic administration of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride led to reduced food intake and weight gain in obese (fa/fa) rats, along with an increase in free fatty acid concentration. This suggests potential applications in obesity research and metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
Massicot, Thuillier, and Godfroid (1984) explored the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior in mice. Their findings indicated a reduction in gold thioglucose-induced obesity, showcasing its relevance in studies related to satiety and obesity (Massicot, Thuillier, & Godfroid, 1984).
Crystal and Molecular Structure Analysis
The research by Szafran, Komasa, and Bartoszak-Adamska (2007) on 4-Piperidinecarboxylic acid hydrochloride provided insights into its crystal and molecular structure. This is significant for understanding the physical and chemical properties of the compound, useful in material science and chemistry research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Drug-Discovery Scaffolds
Narhe et al. (2017) reported the synthesis of enantiomerically pure scaffolds including (3R,4S)-3-(hydroxymethyl4-(hydroxyethyl))-piperidine, highlighting its potential as a starting point for drug-discovery. This illustrates its application in the development of molecular libraries for pharmaceutical research (Narhe et al., 2017).
Inhibitory Effects on Liver Glycogen Phosphorylase
Jakobsen et al. (2001) synthesized and studied various isomers and derivatives of 5-hydroxymethyl-piperidine-3,4-diol, including their inhibitory effects on liver glycogen phosphorylase. This research is relevant in the context of metabolic disorders and the development of potential therapeutic agents (Jakobsen et al., 2001).
Conformation Equilibrium Studies
Korneichuk, Senyavin, and Kuramshina (2017) conducted quantum-chemical calculations on 3-(hydroxymethyl)piperidine, assessing the conformational equilibria of its isomers in various solvents. Such studies are crucial for understanding the behavior of chemical compounds in different environments, relevant in both pharmaceutical and chemical research (Korneichuk, Senyavin, & Kuramshina, 2017).
Propiedades
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-6(10)1-2-7-3-5(6)9;/h5,7-10H,1-4H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHYOUHNQXMZRV-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@]1(CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(Hydroxymethyl)piperidine-3,4-diol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)


![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)
![2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2436883.png)
![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)


![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)